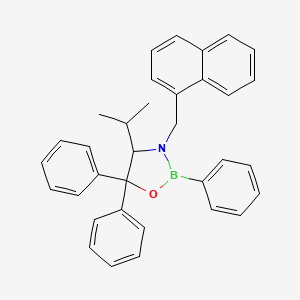
4-Isopropyl-3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound features a boron atom integrated into an oxazaborolidine ring, which is further substituted with isopropyl, naphthalen-1-ylmethyl, and triphenyl groups. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine typically involves the reaction of a boronic acid derivative with an appropriate amine and aldehyde under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the oxazaborolidine ring. The process requires precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The steps include the preparation of intermediate compounds, purification through recrystallization or chromatography, and final assembly of the oxazaborolidine ring. The scalability of the process is crucial for industrial applications, ensuring consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of boronic esters or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced boron-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Nucleophiles such as amines, alcohols, and thiols, often in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include boronic esters, reduced boron compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Isopropyl-3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds. Its unique structure allows for selective interactions with various substrates, making it valuable in organic synthesis.
Biology: The compound is studied for its potential as a boron carrier in boron neutron capture therapy (BNCT), a targeted cancer treatment. Its ability to deliver boron atoms to specific cells enhances the efficacy of BNCT.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its boron-containing structure for targeted therapeutic applications.
Industry: The compound is used in the development of advanced materials, including polymers and composites, where its boron content imparts unique properties such as increased thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 4-Isopropyl-3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites on biomolecules, facilitating targeted delivery and selective reactions. In BNCT, the compound accumulates in cancer cells, and upon neutron irradiation, the boron atoms undergo nuclear reactions that produce high-energy particles, selectively destroying the cancer cells while sparing healthy tissue.
Comparison with Similar Compounds
- 4-Isopropyl-3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine
- 4-Isopropyl-3-(naphthalen-2-ylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine
- 4-Isopropyl-3-(phenylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine
Comparison: Compared to similar compounds, this compound stands out due to its unique naphthalen-1-ylmethyl substitution, which enhances its stability and reactivity. This substitution also imparts distinct electronic properties, making it more effective in catalytic and therapeutic applications. The presence of the naphthalen-1-ylmethyl group allows for stronger π-π interactions, contributing to its higher affinity for certain molecular targets.
Properties
Molecular Formula |
C34H32BNO |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-4-propan-2-yl-1,3,2-oxazaborolidine |
InChI |
InChI=1S/C34H32BNO/c1-26(2)33-34(29-18-6-3-7-19-29,30-20-8-4-9-21-30)37-35(31-22-10-5-11-23-31)36(33)25-28-17-14-16-27-15-12-13-24-32(27)28/h3-24,26,33H,25H2,1-2H3 |
InChI Key |
KMDAQDQUTLTEPL-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















